molecular formula C43H53NO14 B1356997 Docetaxel-d9 CAS No. 940867-25-4

Docetaxel-d9

Cat. No.: B1356997
CAS No.: 940867-25-4
M. Wt: 816.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-ZYSSTJHRSA-N
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Description

Docetaxel-d9 is intended for use as an internal standard for the quantification of docetaxel by GC- or LC-MS. Docetaxel is a semisynthetic analog of paclitaxel that inhibits microtubule disassembly (IC50 = 0.2 μM) and inhibits cell replication (IC50 = 0.13 μM). It has proven more effective than taxol in preventing the proliferation of cancer cells. Docetaxel has potential applications in breast cancer and hormone-refractory prostate cancer.

Scientific Research Applications

Enhanced Cytotoxic Activity in Breast Cancer Treatment

Docetaxel (DXL), an antimicrotubule agent, is effectively used for treating breast cancer. Recent studies have focused on improving its efficacy and reducing systemic toxicity. For instance, docetaxel-loaded silk fibroin nanoparticles (SF-NPs) have shown enhanced cytotoxic potential against breast cancer cell lines compared to the free drug. This improvement is attributed to better cellular uptake and apoptosis induction in cancer cells (Al Saqr et al., 2021).

Improving Chemotherapeutic Efficacy with Combination Therapy

Combination therapy has been explored to enhance the therapeutic efficacy of docetaxel and reduce its adverse effects. Studies have shown that chrysin, an agent with anticancer effects, combined with docetaxel, results in increased cytotoxicity, suppressed cellular proliferation, and induced apoptosis in cancer cells. This combination has also shown promising results in mitigating docetaxel-induced side effects like edema in animal models (Lim et al., 2016).

Nanotechnology-Based Improvements

Nanotechnology has been leveraged to enhance the delivery and efficacy of docetaxel. For instance, TPGS-based nanoparticles have been developed for improved delivery and tumor control. TPGS, a nonionic-ampiphilic polymer, improves the internalization and retention of nanoparticles, enhancing the therapeutic efficacy of docetaxel (Choudhury et al., 2017).

Pro

state Cancer Treatment with Targeted NanoparticlesTargeted nanoparticles containing docetaxel have shown significant antitumor activity in animal models and differentiated pharmacological properties in patients with advanced solid tumors. These nanoparticles are designed to selectively target prostate-specific membrane antigen, present on prostate cancer cells and on the neovasculature of most non-prostate solid tumors, enhancing tumor growth suppression and reducing side effects (Hrkach et al., 2012).

Development of New Docetaxel Formulations

Efforts are being made to develop new docetaxel formulations to overcome problems like low solubility and high systemic toxicity. These include various administration methods such as injection, oral, transdermal, and rectal, with a focus on enhancing anti-tumor and targeting activity. While many new formulations have shown promise in preclinical studies, challenges remain in clinical translation and market approval (Zhang et al., 2019).

Solid Lipid Nanoparticle Formulations

Solid lipid nanoparticle (SLN) formulations of docetaxel have been developed using high melting point triglycerides. These formulations aim to reduce systemic toxicity while maintaining anticancer activity. SLN formulations have shown higher cytotoxicity against various human and murine cancer cells in culture and more effective tumor growth inhibition in mouse models compared to traditional formulations (Naguib et al., 2014).

Improved Safety and Efficacy in Nanoemulsion Formulations

Nanoemulsion formulations have been explored for their safety and effectiveness in cancer therapy. For instance, a study on docetaxel-loaded nanoemulsion (DNE) demonstrated similar antiproliferation effects on cancer cells with significantly lower in vivo toxicity compared to traditional formulations. This approach suggests a promising direction for safer and more targeted cancer treatments (Gaoe et al., 2012).

Nanoformulations for Improved Delivery

Recent advancements in nanoformulations of docetaxel, such as liposomes, micelles, and nanoparticles, have greatly improved its solubility, activity, and distribution in vivo. These nanoformulations enable more effective transport of docetaxel through tumor capillary fenestrations and can be modified for specific targeting, offering a promising approach for cancer treatment. However, challenges in large-scale production, quality control, and toxicity studies are areas requiring further research (Tan et al., 2012).

Mechanism of Action

Docetaxel-d9 is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression .

Safety and Hazards

Docetaxel-d9 may cause damage to organs through prolonged or repeated exposure . It also causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

Docetaxel-d9 plays a crucial role in biochemical reactions, particularly in the stabilization of microtubules. It interacts with tubulin, a protein that polymerizes to form microtubules, thereby inhibiting their depolymerization. This interaction prevents the disassembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This compound also interacts with proteins such as Bcl-2 and Bcl-xL, inhibiting their anti-apoptotic functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This compound influences cell signaling pathways by inhibiting the activation of anti-apoptotic genes such as Bcl-2 and Bcl-xL, and promoting the expression of cell cycle inhibitors like p27 . Additionally, this compound affects cellular metabolism by disrupting microtubule dynamics, which are essential for intracellular transport and cell division .

Molecular Mechanism

At the molecular level, this compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This binding prevents the normal dynamic reorganization of the microtubule network, which is essential for mitosis. The inhibition of microtubule depolymerization leads to the formation of stable, non-functional microtubule bundles, causing cell cycle arrest at the metaphase-anaphase transition . This compound also triggers apoptosis through the intrinsic pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it induces cell cycle arrest and apoptosis within hours of treatment. Over extended periods, this compound demonstrates stability, maintaining its efficacy in inhibiting cell proliferation and inducing cell death. Long-term exposure can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth with minimal toxicity. At higher doses, this compound can cause significant adverse effects, including neutropenia, gastrointestinal toxicity, and hepatotoxicity . The therapeutic window is narrow, and careful dose optimization is required to balance efficacy and toxicity.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathway involves the oxidation of the tert-butyl group on the side chain at the C-13 position of the taxane ring, leading to the formation of several metabolites . These metabolic processes are crucial for the elimination of this compound from the body and can influence its pharmacokinetic and pharmacodynamic profiles.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds extensively to plasma proteins, including alpha-1-acid glycoprotein, albumin, and lipoproteins, which facilitate its distribution . The compound accumulates in tumor tissues due to the enhanced permeability and retention effect, allowing for targeted delivery to cancer cells .

Subcellular Localization

Within cells, this compound localizes primarily to the cytoplasm, where it interacts with microtubules. It does not require specific targeting signals or post-translational modifications for its activity. The stabilization of microtubules in the cytoplasm disrupts various cellular processes, including mitosis and intracellular transport, leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Docetaxel-d9 in analyzing Docetaxel levels?

A1: this compound is a deuterated form of Docetaxel, meaning it has some of its hydrogen atoms replaced with deuterium (heavy hydrogen). This alteration does not significantly change its chemical behavior, but it makes this compound distinguishable from Docetaxel when using mass spectrometry. This makes this compound an ideal internal standard for quantifying Docetaxel in biological samples like serum [].

Q2: How does the use of this compound improve the accuracy of Docetaxel quantification?

A2: Using an internal standard like this compound helps correct for variations during sample preparation and analysis. Since this compound behaves almost identically to Docetaxel during these processes, any loss or variation affecting Docetaxel will similarly affect this compound. By comparing the measured ratio of Docetaxel to this compound, scientists can obtain a more accurate quantification of Docetaxel, even if some sample is lost during processing [].

Q3: What is the significance of using Turbulent Flow Liquid Chromatography (TFC-HPLC) combined with Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in this context?

A3: TFC-HPLC is a highly efficient separation technique that allows for rapid and effective separation of Docetaxel from other components in serum []. Coupling this with ESI-MS/MS, a highly sensitive and specific detection method, enables the accurate quantification of Docetaxel even at very low concentrations within complex biological matrices like serum [].

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